2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
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Overview
Description
The compound “2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Benzofuran substituted chalcone compounds are also important anticancer drug research directions in recent years .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could potentially be explored for its efficacy against these types of cancers.
Antimicrobial Activity
The synthesis of novel benzofuran compounds has led to the discovery of molecules with potent antimicrobial activity. For instance, certain benzofuran-2-yl-methanone compounds have shown effectiveness against a range of microorganisms . This suggests that “Z217116904” may have applications in developing new antimicrobial agents.
Antifungal and Antiviral Properties
Benzofuran scaffolds are known to possess antifungal and antiviral activities. The structural versatility of benzofuran allows for the development of compounds that can target specific pathogens. The compound “EN300-26599238” could be a candidate for further research in this field .
Aromatase Inhibition
Benzofuran derivatives have been identified as potent non-steroidal reversible inhibitors of P450 aromatase, an enzyme crucial for the biosynthesis of estrogens . This application is particularly relevant in the treatment of hormone-sensitive cancers, such as breast cancer.
UV Damage Repair in DNA
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes is significant in repairing UV-induced cyclobutane-type pyrimidine dimers in DNA . Compounds with benzofuran rings could be instrumental in developing therapies or protective agents against UV damage.
Neuroprotective Effects
Benzofuran compounds have shown promise in neuroprotection, which is crucial in the treatment of neurodegenerative diseases. The compound “2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid” could be investigated for its potential to protect neuronal cells against damage or degeneration .
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory response, these compounds could provide therapeutic benefits in conditions like arthritis and asthma .
Antioxidant Properties
Benzofuran is associated with antioxidant properties, which are essential in combating oxidative stress-related diseases. The antioxidant activity of benzofuran derivatives can be harnessed in the prevention and treatment of diseases caused by oxidative damage .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are a core part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .
Mode of Action
Benzofuran compounds are known to interact with various biological targets to exert their effects . The interaction of the compound with its targets leads to changes in the biochemical pathways within the cell, resulting in its biological activity.
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities . These can include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
It is known that benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects . For example, some substituted benzofurans have shown dramatic anticancer activities .
Action Environment
The synthesis of benzofuran compounds has been achieved under various conditions, suggesting that these compounds can be stable under a variety of environmental conditions .
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
properties
IUPAC Name |
2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-11-13(10-14-9-12-5-1-4-8-17(12)25-14)18(22)21-16-7-3-2-6-15(16)19(23)24/h1-10H,(H,21,22)(H,23,24)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCXMSHKQVSWMM-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
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